molecular formula C23H35NaO7 B562385 3'alpha-Isopravastatin sodium CAS No. 81093-43-8

3'alpha-Isopravastatin sodium

Cat. No. B562385
CAS RN: 81093-43-8
M. Wt: 446.516
InChI Key: QMLCOLOJNAKCFF-JDXVWHIXSA-M
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Description

3’alpha-Isopravastatin sodium is a compound with the molecular formula C23H35NaO7 . It is a sodium salt form of 3’alpha-Isopravastatin . The molecular weight of this compound is 446.5 g/mol . The IUPAC name of this compound is sodium; (3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate .


Molecular Structure Analysis

The molecular structure of 3’alpha-Isopravastatin sodium can be represented by the following SMILES notation: CCC@HC(=O)O[C@H]1CC=CC2=CC@HCCC@H[O-])O)O)C)O.[Na+] . This notation provides a way to represent the structure of the molecule in text format, indicating the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’alpha-Isopravastatin sodium include a molecular weight of 446.5 g/mol . The compound has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . The IUPAC name, InChI, InChIKey, and Canonical SMILES are all computed descriptors that provide information about the compound’s structure .

Scientific Research Applications

Pharmacokinetics and Metabolite Analysis

  • Pharmacokinetics in Humans : An HPLC-MS method was developed for determining pravastatin and its main metabolite, 3'alpha-isopravastatin, in human plasma. This method facilitates studying their pharmacokinetics in healthy volunteers (Liu Jian-fang, 2005).
  • Metabolite Analysis in Mice : A bioanalytical assay for pravastatin and two isomeric metabolites, including 3'alpha-isopravastatin, was developed and validated. This study included mouse plasma and tissue homogenates, contributing to understanding the distribution of these compounds in the body (R. Sparidans et al., 2010).

Drug Formulation and Stability

  • Fast Dissolving Tablets : Research on the formulation of Pravastatin Fast Dissolving tablets, which includes 3'alpha-isopravastatin, aimed at improving the drug's bioavailability and therapeutic efficacy (J. S. Kumar & R. Gunda, 2017).
  • Stability Under Simulated Conditions : A study on the stability of pravastatin under simulated in vivo conditions found that it transforms into 3'alpha-isopravastatin under acidic conditions, suggesting the need for formulation strategies to reduce this transformation (Liu Hui-chen, 2006).
  • Enteric-Coated Nanovesicular Dispersions : Development of enteric surface-coated spanlastic dispersions for controlled-release and enhanced bioavailability of pravastatin sodium, including its metabolite 3'alpha-isopravastatin (S. Tayel et al., 2015).

Drug Interaction and Polymorphism Studies

  • OATP1B1 Variant Alleles and Pharmacokinetics : A study exploring the effects of organic anion transporting polypeptide 1B1 alleles on the pharmacokinetics of pitavastatin, which may have implications for 3'alpha-isopravastatin (J. Chung et al., 2005).
  • Genetic Polymorphism and Lipid-Lowering Efficacy : Investigation of the impact of SLCO1B1 521T-->C genetic polymorphism on the lipid-lowering efficacy of pravastatin in Chinese patients, relevant for understanding individual responses to metabolites like 3'alpha-isopravastatin (Wei Zhang et al., 2007).

Molecular and Cellular Effects

  • Inflammatory Mediator Regulation : Pravastatin was found to down-regulate inflammatory mediators in human monocytes in vitro, which may extend to its metabolites, including 3'alpha-isopravastatin (O. Grip et al., 2000).
  • Oxidative Stress in Hyperlipidemic Conditions : A study showed that pitavastatin reduces oxidative stress in neutrophils from hyperlipidemic guinea pigs, suggesting potential effects of its metabolites on oxidative mechanisms (K. Maeda et al., 2005).

Mechanism of Action

The mechanism of action of 3’alpha-Isopravastatin sodium is likely similar to that of pravastatin, as they are structurally related. Pravastatin works by inhibiting HMG-CoA reductase, an enzyme found in the liver that plays a role in producing cholesterol . By inhibiting this enzyme, pravastatin reduces the rate of cholesterol biosynthesis, leading to an increase in the number of low-density lipoprotein (LDL) receptors on the liver cells’ surface. This increase in LDL receptors enhances the uptake and catabolism of LDL, thereby lowering the concentration of LDL cholesterol in the blood .

properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLCOLOJNAKCFF-JDXVWHIXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230887
Record name 3'alpha-Isopravastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'alpha-Isopravastatin sodium

CAS RN

81093-43-8
Record name 3'alpha-Isopravastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'alpha-Isopravastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Sodium (3R,5R)-3,5-Dihydroxy-7-[(1S, 2R, 3S, 8S, 8aR)-3-Hydroxy-2-Methyl-8-[[(2S)-Methylbutanoyl]oxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] heptanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'.ALPHA.-ISOPRAVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC279YC5KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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